molecular formula C16H19FN2O2S B2509282 N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide CAS No. 1355857-97-4

N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide

Cat. No. B2509282
CAS RN: 1355857-97-4
M. Wt: 322.4
InChI Key: FLCKQGJKIGZIHA-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide, also known as BMS-819881, is a small molecule inhibitor that has shown promising results in various scientific research studies.

Mechanism of Action

N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of signal transducers and activators of transcription (STATs), which are downstream targets of JAKs. The inhibition of STAT phosphorylation leads to the downregulation of cytokine signaling, which is responsible for the immune response and inflammation.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical studies. It has been demonstrated to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been shown to inhibit the proliferation of immune cells such as T cells and B cells.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and optimized for potency and selectivity. It has shown good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue distribution. However, one limitation of N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide is its potential off-target effects, which can lead to unwanted side effects.

Future Directions

For research and development include investigating its potential therapeutic applications in various diseases, optimizing its pharmacokinetic properties, identifying biomarkers for patient selection and monitoring of treatment response, and developing combination therapies with other targeted agents.

Synthesis Methods

The synthesis of N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide involves a multistep process that includes the reaction of 5-fluoro-2-methoxybenzaldehyde with thiourea followed by the reaction with 1-cyanocyclopentanecarboxylic acid. The final product is obtained through the reaction of the intermediate with 2-bromoacetamide. The purity and yield of the compound are optimized through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has shown promising results in preclinical studies as a potent inhibitor of the Janus kinase (JAK) family of enzymes. JAKs play a crucial role in the signaling pathways that regulate immune response, hematopoiesis, and cell growth. Inhibition of JAKs has been shown to have therapeutic benefits in various diseases.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[(5-fluoro-2-methoxyphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2S/c1-21-14-5-4-13(17)8-12(14)9-22-10-15(20)19-16(11-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCKQGJKIGZIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CSCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide

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